(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester
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Overview
Description
(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester is a synthetic derivative of cholic acid, a primary bile acid produced in the liver. This compound is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) protecting groups at the 3 and 6 positions, and a methyl ester group at the 24 position. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3 and 6 positions of cholic acid are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Oxidation: The 7-hydroxy group is oxidized to a ketone using an oxidizing agent like pyridinium chlorochromate (PCC).
Esterification: The carboxylic acid group at the 24 position is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Types of Reactions:
Oxidation: The compound can undergo further oxidation at the 7-keto position to form more oxidized derivatives.
Reduction: The 7-keto group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The TBDMS protecting groups can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, trifluoroacetic acid.
Major Products:
Oxidation: More oxidized derivatives of the compound.
Reduction: (3alpha,5beta,6alpha)-3,6-Dihydroxy-7-hydroxy-cholan-24-oic Acid Methyl Ester.
Substitution: (3alpha,5beta,6alpha)-3,6-Dihydroxy-7-oxo-cholan-24-oic Acid Methyl Ester.
Scientific Research Applications
This compound is utilized in various scientific research fields:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological membranes and proteins.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The TBDMS groups provide steric hindrance, affecting the compound’s binding affinity and specificity. The 7-oxo group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Cholic Acid: The parent compound, lacking the TBDMS groups and the 7-oxo group.
Deoxycholic Acid: A bile acid with a similar structure but without the 7-oxo group and TBDMS groups.
Ursodeoxycholic Acid: Another bile acid with different hydroxyl group positions.
Uniqueness: (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester is unique due to the presence of the TBDMS protecting groups and the 7-oxo group, which confer distinct chemical and biological properties compared to other bile acids.
Properties
Molecular Formula |
C37H68O5Si2 |
---|---|
Molecular Weight |
649.1 g/mol |
IUPAC Name |
methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C37H68O5Si2/c1-24(15-18-30(38)40-10)26-16-17-27-31-28(20-22-36(26,27)8)37(9)21-19-25(41-43(11,12)34(2,3)4)23-29(37)33(32(31)39)42-44(13,14)35(5,6)7/h24-29,31,33H,15-23H2,1-14H3/t24-,25-,26-,27+,28+,29+,31+,33-,36-,37-/m1/s1 |
InChI Key |
NAVRDAMMDXOFKH-RJCDUZEUSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)C(C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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